molecular formula C12H17N3O3 B2847716 tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate CAS No. 2287331-96-6

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate

Cat. No.: B2847716
CAS No.: 2287331-96-6
M. Wt: 251.286
InChI Key: RVHAYVSGDUKSJL-UHFFFAOYSA-N
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Description

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3,4-difluorobenzyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
  • Tert-butyl 4-oxo-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
  • Tert-butyl 2-amino-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate

Uniqueness

tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(7-15)6-13-14-10(9)16/h6H,4-5,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHAYVSGDUKSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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